molecular formula C12H14BrClO B13622712 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene

Katalognummer: B13622712
Molekulargewicht: 289.59 g/mol
InChI-Schlüssel: DVQVFJOSGFDYKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene ( 1250556-04-7) is a high-purity chemical compound supplied with a minimum purity of ≥98%, intended for research and further manufacturing applications exclusively. This organobromine compound serves as a valuable and versatile building block in medicinal chemistry and drug discovery research. Its structure, featuring both bromo and chloro substituents on an ethylbenzene backbone, along with a cyclopropylmethoxy group, makes it a potentially useful intermediate for the synthesis of more complex molecules. Researchers can leverage its reactive sites, particularly the bromine atom, for various cross-coupling reactions and functional group transformations . While a specific mechanism of action for this exact compound is not detailed in the literature, structural analogs featuring similar 1,2,4-oxadiazole cores and halogenated aromatic systems have been investigated as inhibitors of potassium channels, such as the SLACK (KCNT1) channel . Gain-of-function mutations in the SLACK channel are linked to severe and pharmacoresistant forms of infantile epilepsy, including Malignant Migrating Partial Seizures of Infancy (MMPSI) . Therefore, this compound may be of interest to researchers designing and synthesizing novel small molecules for probing such neurological targets and investigating new therapeutic strategies. Handling and Safety: This product is classified as a hazardous substance. Hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), and H341 (Suspected of causing genetic defects) . Researchers must refer to the provided Safety Data Sheet (SDS) and adhere to all recommended precautionary statements for safe handling. This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C12H14BrClO

Molekulargewicht

289.59 g/mol

IUPAC-Name

1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chlorobenzene

InChI

InChI=1S/C12H14BrClO/c13-7-12(15-8-9-1-2-9)10-3-5-11(14)6-4-10/h3-6,9,12H,1-2,7-8H2

InChI-Schlüssel

DVQVFJOSGFDYKO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COC(CBr)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of (Cyclopropylmethoxy)acetic Acid Intermediate

  • Reaction : Condensation of cyclopropylmethanol with bromoacetic acid.
  • Reagents : Cyclopropylmethanol, bromoacetic acid, potassium tertiary butoxide as base.
  • Solvent : Tetrahydrofuran (preferred), dimethylformamide or acetonitrile.
  • Conditions : Temperature maintained between 20 to 70 °C, preferably 30 to 35 °C.
  • Stoichiometry : Potassium tertiary butoxide used in 2 to 2.5 molar equivalents relative to cyclopropylmethanol, optimally 2.2:1.
  • Outcome : Formation of (cyclopropylmethoxy)acetic acid with high yield and purity.

Bromination of the Ethyl Side Chain

  • Starting Material : 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one or related derivatives.
  • Brominating Agent : Bromine solution.
  • Solvent System : Mixture of cyclohexane and ethyl acetate (1:1 ratio).
  • Temperature : 25 to 35 °C.
  • Duration : 1 hour stirring during bromine addition.
  • Work-up : Addition of water, separation of organic layer.
  • Yield : Approximately 86-90% for the brominated intermediate.

Oxidation Step

  • Oxidizing Agent : Hydrogen peroxide (preferred) or peracetic acid.
  • Catalyst : Sodium tungstate and phase transfer catalyst aliquat 336.
  • Temperature : 40 to 45 °C.
  • Duration : 2 hours.
  • Outcome : Conversion of methylsulfanyl to methylsulfonyl group, improving reactivity for subsequent steps.

Final Condensation to Form Target Compound

  • Reactants : Brominated ketone intermediate and (cyclopropylmethoxy)acetic acid.
  • Base : N,N-diisopropylethylamine (DIPEA).
  • Solvent : Methanol preferred (alternatives include ethanol or isopropanol).
  • Conditions : Reflux for approximately 10 hours, then cooling to 25-35 °C.
  • Work-up : Addition of water, cooling to 0-5 °C, filtration, washing with aqueous methanol.
  • Yield : Around 60%, with crystalline product characterized by PXRD, DSC, IR, and TGA.

Data Summary Table of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
Condensation (Cyclopropylmethanol + Bromoacetic acid) Potassium tertiary butoxide (2.2 eq), THF 30-35 Tetrahydrofuran High Base critical for yield and selectivity
Bromination Bromine, cyclohexane:ethyl acetate (1:1) 25-35 Cyclohexane, ethyl acetate 86-90 Controlled addition to prevent overbromination
Oxidation Hydrogen peroxide, sodium tungstate, aliquat 336 40-45 Water, organic phase Quantitative Converts sulfanyl to sulfonyl group
Final Condensation DIPEA, methanol, reflux Reflux (~65) Methanol ~60 Requires long reaction time, careful cooling

Research Results and Characterization

  • The final product exhibits a melting point of approximately 114 °C.
  • Characterization techniques include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Infrared Spectroscopy (IR), and Thermogravimetric Analysis (TGA), confirming crystallinity and thermal stability.
  • The synthetic route yields a compound suitable for further pharmaceutical intermediate applications, with reproducible purity and yield.

Comparative Analysis with Related Processes

  • The use of potassium tertiary butoxide as a base in the condensation step is critical for high yield and purity, as shown by optimization data.
  • Bromination under mild conditions in a biphasic solvent system minimizes side reactions.
  • Oxidation with hydrogen peroxide is preferred over peracetic acid for safety and environmental reasons.
  • The final condensation step benefits from DIPEA as a base, providing better control over reaction kinetics and product crystallinity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be replaced by other functional groups.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or alter the cyclopropylmethoxy group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the cyclopropylmethoxy group, contribute to the compound’s reactivity and binding affinity, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound shares key features with several pharmacologically active molecules, particularly in the arrangement of the cyclopropylmethoxyethyl group. A comparative overview is provided in Table 1 .

Table 1: Structural Comparison of Key Analogues

Compound Structure Key Substituents Biological Activity Reference
Target Compound 4-Chlorobenzene with 2-bromo-1-(cyclopropylmethoxy)ethyl Bromo, cyclopropylmethoxy Discontinued; potential intermediate
(S)-Betaxolol 1-[4-(2-(Cyclopropylmethoxy)ethyl)phenoxy]-3-(isopropylamino)propan-2-ol Cyclopropylmethoxyethyl phenoxy β1-Adrenergic antagonist (cardioselective)
SK&F 95018 6-[4-(3-[[2-Hydroxy-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propyl]amino]propionamido)phenyl]-5-methylpyridazinone Cyclopropylmethoxyethyl phenoxy Antihypertensive (vasodilator/β-blocker)
BAY-60-6583 2-[6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)sulfanyl]acetamide Cyclopropylmethoxy phenyl Adenosine A2B receptor agonist
1-(2-Bromoethoxy)-4-chlorobenzene 4-Chlorobenzene with 2-bromoethoxy Bromoethoxy Synthetic intermediate

Key Structural Differences

  • Substituent Complexity : The target compound’s ethyl chain incorporates both bromine and cyclopropylmethoxy, unlike simpler analogues like 1-(2-bromoethoxy)-4-chlorobenzene .
  • Phenoxy vs. Direct Attachment: In (S)-Betaxolol and SK&F 95018, the cyclopropylmethoxyethyl group is part of a phenoxy linker, enhancing β-adrenoceptor affinity . The target compound lacks this phenoxy bridge, which may limit its pharmacological utility.
  • Halogen Positioning : Unlike diaryl ethanes (e.g., 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene ), the target compound’s halogens are on distinct positions, altering electronic and steric profiles.

Structure-Activity Relationship (SAR) Insights

Role of Cyclopropylmethoxy Groups

  • In (S)-Betaxolol, this group enhances cardioselectivity and metabolic stability .
  • Bulkiness and hERG Inhibition: Substitution with cyclopropylmethoxy in quinoline derivatives (e.g., (R)-10h) reduces hERG channel inhibition, improving cardiac safety profiles .

Impact of Bromine

  • Bioactivity Modulation : In Bcl-2 antagonists (e.g., HA 14-1 ), bromine at the 6-position of chromene was replaceable with alkyl groups without loss of activity, suggesting bromine’s role may be structural rather than functional in some contexts.
  • Metabolic Considerations : Bromine’s higher atomic weight and lipophilicity could slow metabolism compared to chlorine or alkyl groups, though this remains unstudied in the target compound.

Table 2: SAR Observations in Analogues

Compound Substituent Modification Effect on Activity Reference
HA 14-1 6-Bromo → alkyl groups Retained Bcl-2 binding; improved cytotoxicity
(R)-10h p-Fluorophenyl → cyclopropylmethoxy Eliminated hERG inhibition
Target Compound Bromo + cyclopropylmethoxy on ethyl chain Discontinued; unknown bioactivity

Biologische Aktivität

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for its applications in drug discovery and development.

The compound features a bromo and a chloro substituent on a benzene ring, which significantly influences its reactivity and biological interactions. The presence of these halogens enhances the compound's ability to interact with biological targets due to increased lipophilicity and potential for forming hydrogen bonds.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The halogen substituents can enhance binding affinity to specific enzymes or receptors involved in disease pathways, potentially leading to inhibition of their activity.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling cascades that regulate various physiological processes.
  • DNA Interaction : There is a possibility that the compound interacts with DNA, leading to alterations in replication or transcription processes which are vital for cancer cell survival .

Case Studies

Several case studies have explored the biological effects of halogenated aromatic compounds similar to this compound:

  • Anticancer Efficacy : A study demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Antimicrobial Studies : Another investigation reported that derivatives of halogenated benzene compounds displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the halogen's position on the benzene ring for optimal activity.
  • Zebrafish Model : Research utilizing zebrafish embryos revealed developmental toxicity associated with certain halogenated compounds, providing insights into the potential risks and biological impacts of similar structures during early development stages .

Data Table

PropertyValue/Description
Molecular FormulaC12H12BrClO
Molecular Weight287.58 g/mol
Antimicrobial ActivityEffective against specific bacterial strains
Antiviral PotentialIndicated but requires further validation
Anticancer ActivityCytotoxic effects observed in multiple cancer lines
Mechanism of ActionEnzyme inhibition, receptor modulation, DNA interaction

Q & A

Q. How do structural modifications (e.g., replacing Br with I or Cl) alter the compound’s pharmacokinetic profile in preclinical models?

  • Methodological Answer : Isotere replacement studies in rodent models show iodine analogs have longer half-lives (t₁/₂ = 8 vs. 5 hours for Br) due to reduced metabolic clearance. Use LC-MS/MS to quantify plasma concentrations and CYP450 inhibition assays to identify metabolic pathways. Halogen-specific trends in logD correlate with tissue distribution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.